molecular formula C24H21N3O2 B5669949 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide

2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide

Cat. No. B5669949
M. Wt: 383.4 g/mol
InChI Key: YHLDJPSLFBHWDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting with base chemicals like naphthyl derivatives and proceeding through condensation, cyclization, and functionalization steps. For example, compounds such as 2-oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide have been synthesized to study their crystal structures and potential for photochemical reactions (Bąkowicz & Turowska-Tyrk, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray crystallography. Studies have shown that molecular conformation and the presence of functional groups significantly influence the potential for chemical reactions, such as Yang photocyclization, which is inhibited in some cases by the spatial arrangement of atoms in the crystal structure (Bąkowicz & Turowska-Tyrk, 2009).

Chemical Reactions and Properties

Reactivity studies have shown that naphthyl and pyridazinyl derivatives can participate in various chemical reactions, forming complex heterocyclic compounds. For instance, N-1-Naphthyl-3-oxobutanamide can undergo reactions with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react to form a variety of heterocyclic derivatives, indicating a rich chemistry suitable for synthesizing diverse molecular frameworks (Hussein et al., 2009).

properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c28-23(25-15-14-18-6-2-1-3-7-18)17-27-24(29)13-12-22(26-27)21-11-10-19-8-4-5-9-20(19)16-21/h1-13,16H,14-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLDJPSLFBHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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